molecular formula C10H10N2O2 B13786754 2-Cyano-3-(4-hydroxyphenyl)propanamide

2-Cyano-3-(4-hydroxyphenyl)propanamide

Cat. No.: B13786754
M. Wt: 190.20 g/mol
InChI Key: ZIBXKYPRMKZSGF-UHFFFAOYSA-N
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Description

2-Cyano-3-(4-hydroxyphenyl)propanamide is a synthetic small molecule characterized by a propanamide backbone with distinct substituents: a cyano group (-CN) at position 2 and a 4-hydroxyphenyl group at position 3. The hydroxyl group at the para position of the phenyl ring could facilitate interactions with polar residues in biological targets, making it a candidate for structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-cyano-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C10H10N2O2/c11-6-8(10(12)14)5-7-1-3-9(13)4-2-7/h1-4,8,13H,5H2,(H2,12,14)

InChI Key

ZIBXKYPRMKZSGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C#N)C(=O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(4-hydroxyphenyl)propanamide typically involves the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide group. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for 2-Cyano-3-(4-hydroxyphenyl)propanamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(4-hydroxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 2-Cyano-3-(4-oxophenyl)propanamide

    Reduction: 2-Amino-3-(4-hydroxyphenyl)propanamide

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Cyano-3-(4-hydroxyphenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(4-hydroxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biological processes, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

ZINC000004762511 ()

  • Key Difference: Replaces the cyano group with an aminoacetyl moiety at C-2.
  • However, the cyano group in the target compound may confer greater metabolic stability due to reduced enzymatic degradation.

2-Cyano-N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide ()

  • Key Differences :
    • Methoxy at C-3 (vs. hydroxyl in the target compound).
    • Ethoxy on the amide nitrogen (vs. hydrogen in the target).
  • Implications : Methoxy increases lipophilicity (predicted logP: ~3.2 vs. ~2.1 for the target), favoring membrane permeability but reducing aqueous solubility. The ethoxy group may sterically hinder interactions with flat binding pockets .

N-(4-Cyano-3-CF3Ph)-... ()

  • Key Differences : Incorporates ferrocenylmethoxy and trifluoromethyl (CF3) groups.
  • The CF3 group enhances electronegativity, altering binding kinetics compared to the target’s hydroxyl group .

3-Hydroxy-4-methoxycinnamic Acid ()

  • Key Differences : Cinnamic acid backbone with 3-hydroxy-4-methoxy substituents.
  • Implications : The carboxylic acid group increases solubility, while the meta-hydroxy/para-methoxy pattern is associated with antioxidant activity (IC50: 12 μM in DPPH assay) . This highlights the importance of substituent positioning for biological activity.

Pharmacokinetic and Pharmacodynamic Insights

  • Solubility : The hydroxyl group in the target compound improves water solubility (~25 mg/mL predicted) compared to methoxy/ethoxy analogs (<10 mg/mL) .
  • Binding Affinity: Cyano’s electron-withdrawing nature may strengthen dipole interactions in enzymatic pockets, though direct comparisons with aminoacetyl () require validation .

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